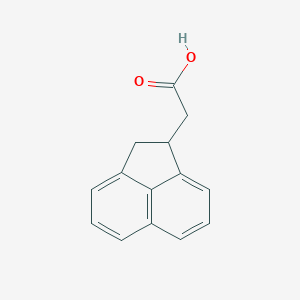

1-Acenaphtheneacetic acid

Description

Historical Trajectories of Research on Acenaphtheneacetic Acid

The initial synthesis of 1-acenaphtheneacetic acid involved the condensation of acenaphthene (B1664957) with chloroacetic acid. acs.org Early reported methods for this synthesis were considered unsatisfactory, even with the use of catalysts like ferric oxide-potassium bromide. acs.org Research conducted in the mid-20th century demonstrated that the yields of this compound could be improved by modifying the reaction conditions, specifically by using lower temperatures and reduced catalyst concentrations. acs.org Further purification of the resulting acid was effectively achieved by converting it into its methyl ester. acs.org

A significant body of early research focused on the preparation and characterization of various derivatives to confirm the structure of the parent compound. acs.org Key reactions included:

Nitration: Nitration of this compound yielded the 6-nitro derivative. acs.org

Reduction: The nitro derivative was subsequently reduced to form 6-amino-1-acenaphtheneacetic acid. acs.org

Sandmeyer Reaction: The amino acid was converted via the Sandmeyer reaction to 6-chloro-1-acenaphtheneacetic acid. The identity of this product was confirmed by its independent synthesis from 6-chloroacenaphthene and chloroacetic acid, which unequivocally established the position of the acetic acid side chain. acs.org

Oxidation: Bichromate oxidation of this compound resulted in the formation of 5-naphthoic acid. acs.org

Early investigations also explored the biological activity of this compound. It was found to exhibit plant growth hormone activity in tomato growth tests, although its potency was less than that of the well-known auxin, 1-naphthaleneacetic acid. acs.org This placed the compound within the broader scientific inquiry into the relationship between chemical structure and plant growth-regulating effects. acs.orgchemsrc.com An attempt to cyclize 5-acenaphtheneacetyl chloride to form aceacenaphthenone using Friedel-Crafts catalysts was unsuccessful. acs.org

The physical properties of this compound and its derivatives were meticulously documented during this period.

| Compound Name | Melting Point (°C) |

| 5-Acenaphtheneacetic acid | 181-182 |

| Methyl 5-acenaphtheneacetate | 62-63 |

| 6-Nitro-5-acenaphtheneacetic acid | 225-226 (decomp.) |

| 6-Amino-5-acenaphtheneacetic acid hydrochloride | 247-249 (decomp.) |

| 6-Chloro-5-acenaphtheneacetic acid | 209-211 |

| 5-Acenaphtheneacetamide | 228.5-229 |

| Data sourced from Ogata et al., 1954. acs.org |

Current Research Landscape and Scholarly Significance

In the contemporary chemical sciences, this compound is not a subject of widespread, intensive investigation for direct applications. However, it retains scholarly significance primarily as a synthetic intermediate and a reference compound within the broader class of polycyclic aromatic hydrocarbons (PAHs). Its historical context as a plant growth regulator provides a basis for comparative studies, though modern research in that area has largely focused on other compounds.

The modern relevance of this compound is exemplified by its use in synthetic chemistry. For instance, a 2021 study detailed an attempted synthesis of pyracene, a type of polycyclic aromatic hydrocarbon, which utilized 5-acenaphtheneacetic acid as a precursor. researchgate.net The research described the challenges in effecting a ring closure of the acid to form 1-pyracenone, highlighting its role in the exploration of synthetic pathways to complex aromatic systems. researchgate.net

The scholarly importance of this compound can also be inferred from the continued interest in its structural analogs. The related compound, 1-naphthaleneacetic acid, and its derivatives continue to be the focus of research for developing new materials. For example, recent studies have explored the creation of copper complexes from 1-naphthaleneacetic acid for their antimicrobial properties and the development of layered double hydroxide (B78521) formulations for the controlled release of the auxin in agricultural applications. sigmaaldrich.com This ongoing work on related arylacetic acids suggests that derivatives of this compound remain a potential, if underexplored, area for the development of new materials and biologically active molecules. The fundamental synthetic routes and chemical properties established in the historical literature provide a solid foundation for any such future investigations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7508-18-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |

InChI |

InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |

InChI Key |

SPKBPOIDADRUPI-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |

Other CAS No. |

7508-18-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acenaphtheneacetic Acids

Direct Synthesis Routes and Reaction Optimizations

The synthesis of acenaphtheneacetic acids can be achieved through various direct routes, with reaction conditions often optimized to favor the formation of specific isomers and maximize yields. These methods typically involve building the acetic acid side chain onto a pre-existing acenaphthene (B1664957) or acenaphthenone core structure.

Condensation reactions are a cornerstone in the synthesis of carbon-carbon bonds and are widely applied in the preparation of acenaphtheneacetic acid precursors. magritek.com The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is a particularly relevant method. mdpi.com

In the context of acenaphtheneacetic acid synthesis, acenaphthenequinone (B41937) serves as a key starting material. The condensation of acenaphthenequinone with malonic acid can lead to the formation of 2-oxo-Δ¹,α-acenaphtheneacetic acid. researchgate.net One reported attempt to achieve this condensation directly using malonic acid in ethanol (B145695) with ammonia (B1221849) as a catalyst resulted in impure polymeric material. researchgate.net However, a two-step process involving the initial formation of an intermediate acid, followed by dehydration, successfully yielded the target oxo-acid. researchgate.net

Similarly, condensation of acenaphthenequinone with other active methylene compounds, such as ethyl cyanoacetate, has been explored. researchgate.net This reaction yields the corresponding α-cyano derivative, which can be a precursor to the desired acetic acid moiety. researchgate.net These condensation reactions are typically base-catalyzed, utilizing the acidity of the α-protons in the active methylene compound to generate a nucleophilic enolate that attacks a carbonyl group of the acenaphthenequinone. magritek.com

The synthesis of specific isomers of acenaphtheneacetic acid is a significant focus in the literature, with targeted approaches developed to control the position of the acetic acid group on the acenaphthene ring. For instance, specific syntheses for 5-acenaphtheneacetic acid and its derivatives have been documented. acs.org The preparation of these specific isomers often relies on the use of a correspondingly substituted acenaphthene precursor.

A versatile method for synthesizing carboxylic acid analogues is the Arndt-Eistert reaction, which extends a carboxylic acid by a single methylene group. orgsyn.org This reaction involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, often catalyzed by silver oxide or other metal catalysts, in the presence of a nucleophile like water or an alcohol, yields the homologated acid or ester. orgsyn.org This method could be applied to an acenaphthenecarboxylic acid isomer to produce the corresponding 1-acenaphtheneacetic acid isomer. For example, the synthesis of ethyl 1-naphthylacetate (B1228651) has been successfully achieved from 1-(diazoacetyl)naphthalene using a modified Arndt-Eistert reaction with a silver benzoate/triethylamine catalyst system. orgsyn.org

Condensation Reactions in Acenaphtheneacetic Acid Synthesis

Derivatization and Functionalization Strategies

Once synthesized, the this compound molecule can undergo further transformations through derivatization and functionalization. These strategies are employed to modify the compound's properties or to incorporate it into more complex molecular architectures. This can involve reactions at the carboxylic acid group or on the aromatic acenaphthene core.

Derivatives of this compound can be synthesized by introducing substituents onto the acenaphthene ring system or by modifying the carboxylic acid functional group. Research has described the synthesis of 1,5-disubstituted acenaphthenes, such as 5-mesitoyl-1-acenaphtheneacetic acid, demonstrating that functional groups can be installed on the aromatic core. acs.org

The carboxylic acid moiety is a prime site for derivatization. Standard techniques used for other carboxylic acids are readily applicable. These methods are often used to prepare derivatives for analytical purposes, such as gas chromatography (GC), by increasing volatility. restek.comsigmaaldrich.com

Esterification : The formation of esters, such as fatty acid methyl esters (FAMEs), is a common derivatization technique. restek.com This can be achieved through reactions like Fischer esterification or by using reagents like boron trifluoride (BF₃) in an alcohol like methanol. restek.comlibretexts.org This reaction converts the carboxylic acid into its corresponding methyl ester under mild conditions. restek.com

Silylation : Another prevalent method is silylation, which converts the acidic proton of the carboxylic acid into a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this transformation. restek.comsigmaaldrich.comsigmaaldrich.com

| Reagent(s) | Derivative Formed | Reaction Type | Reference |

|---|---|---|---|

| BF₃ in Methanol | Methyl Ester | Esterification | restek.com |

| BSTFA with 1% TMCS | Trimethylsilyl (TMS) Ester | Silylation | restek.comsigmaaldrich.com |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ester | Silylation | sigmaaldrich.com |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Acyl Halogenation | libretexts.org |

| Amine + DCC/EDEC | Amide | Amidation | libretexts.org |

The carboxylic acid group of this compound is a versatile functional handle that allows the entire moiety to be used as a building block in organic synthesis. It undergoes the typical chemical reactions of a carboxylic acid. libretexts.orgwikipedia.org

Conversion to Acid Chlorides : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) readily converts it into the more reactive 1-acenaphtheneacetyl chloride. libretexts.org This acid chloride is a valuable intermediate for synthesizing other derivatives like esters and amides under milder conditions than the parent acid.

Conversion to Esters : Beyond derivatization for analysis, esters are important synthetic targets. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a direct method to produce various esters from the carboxylic acid. libretexts.org

Conversion to Amides : Amides are typically prepared by reacting the carboxylic acid with an amine. libretexts.org This reaction is often facilitated by activating the carboxylic acid first, for example, by using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction : The carboxylic acid group can be reduced to an alcohol. Strong reducing agents can convert this compound into 2-(1-acenaphthenyl)ethanol, providing access to a different class of derivatives. wikipedia.org

Investigations into the Biological Activities of Acenaphtheneacetic Acids

Plant Growth Regulation and Phytohormonal Mimicry

Auxinic Properties and Effects on Plant Morphogenesis

No specific studies were found that detail the auxinic properties or the effects of 1-Acenaphtheneacetic acid on plant morphogenesis. Auxins are a class of plant hormones that play a central role in controlling plant growth, including cell elongation, division, and differentiation. researchgate.netmdpi.com Standard bioassays, such as the Avena coleoptile test and the pea test, are used to determine the auxin-like activity of chemical compounds. rooting-hormones.comnih.gov However, no results from such tests for this compound are available in the surveyed literature.

Comparative Studies with Other Plant Growth Regulators

Direct comparative studies featuring this compound against other established plant growth regulators like Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), or 2,4-Dichlorophenoxyacetic acid (2,4-D) are absent from the scientific literature.

For context, a study on various naphthalene (B1677914) derivatives in pineapple plants tested the related isomer, 5-Acenaphtheneacetic acid . uchicago.edu This compound was found to be inactive in forcing the plants to flower, a key test for auxin-like activity in this crop. uchicago.edu However, the same study noted that 5-Acenaphtheneacetic acid did produce "substantial results in the pea tests," suggesting it possesses some biological activity, though its specific nature and potency relative to other auxins were not elaborated upon. uchicago.edu

Table 1: Comparison of Activity in Pineapple Forcing for Selected Naphthalene Derivatives This table is based on data for related compounds, as no data exists for this compound.

| Compound | Activity in Pineapple Forcing |

|---|---|

| 5-Acenaphtheneacetic acid | Inactive |

| 1-Naphthaleneacetic acid (NAA) | Active |

| 2-Methyl-1-naphthaleneacetic acid | Low activity |

| 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid | Inactive |

Source: Gowing & Leeper, 1961. uchicago.edu

Interactions with Other Biological Systems (non-clinical focus)

Modulation of Cellular Processes

No information is available regarding the specific effects of this compound on cellular processes such as cell division, differentiation, or signaling. Research on other auxins demonstrates their ability to influence gene expression and modulate the cell cycle, but these effects cannot be extrapolated to this compound without direct experimental evidence. researchgate.net

Influence on Biochemical Pathways

The influence of this compound on specific biochemical pathways remains uninvestigated in the available literature. Hormonal compounds typically exert their effects by interacting with specific signaling cascades, such as those involving protein degradation and transcriptional regulation, or by affecting metabolic pathways. researchgate.netnih.gov However, no studies have linked this compound to any particular biochemical mechanism.

Mechanistic Elucidation of Biological Actions

Molecular Mechanisms in Plant Biological Systems

As a synthetic auxin, 1-Acenaphtheneacetic acid is presumed to mimic the role of endogenous auxins, which are central regulators of nearly all aspects of plant growth and development. nih.govnih.gov These processes are controlled at a molecular level through intricate signaling networks.

The primary mechanism of auxin action involves a novel perception system centered on the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is an F-box subunit of the SCF(TIR1) E3 ubiquitin ligase complex. nih.govinteresjournals.org Auxins act as a "molecular glue," binding to the TIR1 receptor and stabilizing its interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. nih.govfrontiersin.org This enhanced interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.org The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological changes like cell division and elongation. nih.govinteresjournals.org As a synthetic auxin, this compound is expected to initiate this same cascade of events.

Furthermore, auxin signaling pathways are integrated with other signaling modules, such as Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govresearchgate.net These cascades, consisting of a series of protein kinases, are crucial for transducing extracellular signals into intracellular responses. mdpi.com For instance, the MEKK1-MKK1/2-MPK4 cascade is known to be involved in plant immunity and is activated by various elicitors. nih.gov Although direct evidence for this compound is pending, the activation of specific MAPKs is a known component of signaling for other hormones like ethylene, which exhibits crosstalk with auxin pathways. nih.gov

The interaction of various signaling molecules can also modulate the auxin response. For example, nitric oxide (NO) may enhance auxin signaling through the S-nitrosylation of cysteine residues on the TIR1 receptor, which promotes the binding of TIR1 to Aux/IAA repressors, thereby amplifying the signal. frontiersin.org

Table 1: Key Components in Auxin Signaling Relevant to this compound

| Component | Type | Function in Auxin Pathway | Presumed Role with this compound |

|---|---|---|---|

| TIR1/AFB | F-Box Protein (Receptor) | Binds auxin, leading to degradation of Aux/IAA repressors. nih.gov | Acts as the primary receptor site. |

| Aux/IAA | Repressor Protein | Represses auxin-responsive gene transcription. nih.gov | Targeted for degradation upon binding of the compound to TIR1. |

| ARF | Transcription Factor | Activates or represses auxin-responsive genes. | Released from Aux/IAA repression to initiate gene expression. |

| MAPK Cascades | Signaling Modules | Transduce and amplify hormonal signals downstream of receptors. nih.govmdpi.com | May be activated as part of the downstream signaling response. |

Auxins play a significant role in regulating plant metabolism and the distribution of resources. nih.govfrontiersin.org A key aspect of this is the control of assimilate partitioning, which is the process of distributing photosynthetically produced sugars (assimilates) from their source (typically mature leaves) to various sinks (e.g., roots, fruits, and growing points) where they are needed for growth and storage. funaab.edu.ngwur.nlscribd.com

Phytohormones, including auxins, are critical in managing this distribution by influencing "sink strength," the ability of a tissue to attract and import assimilates. funaab.edu.ngmdpi.com By promoting growth in specific organs, auxins create a demand for energy and carbon, thereby directing the flow of sugars and other nutrients to these developing tissues. phytojournal.comnih.gov The transport of assimilates occurs through the phloem, and auxins are known to be transported via this vascular tissue, allowing them to exert long-distance control over resource allocation. researchgate.net

While specific studies on this compound's role in these processes are not detailed in the reviewed literature, its function as a growth-promoting auxin implies an integral role in modulating metabolic activity and directing the flow of assimilates to support the growth it stimulates. herts.ac.uknih.gov This includes influencing the transport of sugars and amino acids, which are the building blocks for the developmental processes it controls. nih.gov

Interaction with Hormone Receptors and Signaling Cascades

Theoretical and Computational Approaches to Mechanism of Action

To understand the relationship between the chemical structure of auxin-like compounds and their biological activity, theoretical and computational methods are widely employed. nih.govmdpi.com These approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, provide insights into the molecular features necessary for a compound to act as an auxin. h-its.orgturkjps.orgnih.gov

QSAR studies for auxins often involve the calculation and comparison of molecular interaction fields (MIFs). h-its.org This method allows for the classification of compounds into distinct groups based on their interaction properties: active auxins, weak auxins (which may also show antiauxin behavior), inactive compounds, and inhibitors (antiauxins). h-its.org By computing similarity indices between the MIF of a new compound like this compound and the MIFs of well-characterized auxins, its potential activity can be predicted. h-its.org

Molecular modeling is another crucial tool used to study the three-dimensional structure and conformational flexibility of auxin molecules. The ability of a molecule's side chain to rotate and adopt specific conformations is critical for its ability to fit into the binding site of the auxin receptor. Computational analysis helps identify energetically favorable conformations that are likely to be biologically active. For instance, an empirical model of the auxin receptor's binding site suggests it has an acceptor site for the carboxylic acid group and an electron acceptor site that interacts with the aromatic ring system of the auxin. Computational methods can assess how well a candidate molecule satisfies these structural requirements.

More advanced computational techniques like molecular docking and molecular dynamics (MD) simulations can model the direct interaction between a ligand such as this compound and its protein receptor, like TIR1. nih.govmdpi.com These simulations can predict binding affinity, identify key amino acid residues involved in the interaction, and assess the stability of the ligand-receptor complex, offering a detailed, atom-level view of the mechanism of action. nih.govmdpi.com

Table 2: Computational Methods for Elucidating Mechanism of Action

| Method | Principle | Application to this compound |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity using statistical models. turkjps.orgmdpi.com | Predicts auxin activity by comparing its structural and electronic properties to a database of known auxins. h-its.org |

| Molecular Modeling | Analyzes 3D structure, conformation, and electronic properties of molecules. | Determines favorable conformations for binding to the auxin receptor. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com | Simulates the binding of this compound to the TIR1 receptor pocket. |

| MD Simulations | Simulates the physical movements of atoms and molecules over time. mdpi.com | Assesses the stability and dynamics of the this compound-TIR1 complex. |

Analytical Techniques and Methodologies for Acenaphtheneacetic Acids

Chromatographic Separations and Detection

Chromatographic techniques are fundamental to separating 1-Acenaphtheneacetic acid from complex mixtures, enabling its precise measurement. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of organic compounds like this compound. wikipedia.orghumanjournals.comglobalresearchonline.net This technique employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.orghumanjournals.com The separation is based on the compound's interaction with the stationary phase. wikipedia.orghumanjournals.com For organic acids, reversed-phase HPLC is a common approach where the stationary phase is non-polar, and a polar mobile phase is used. humanjournals.com

The composition of the mobile phase, including the use of buffers like phosphate (B84403) or organic buffers, is critical for achieving optimal separation, especially when dealing with ionizable compounds such as carboxylic acids. globalresearchonline.net The pH of the mobile phase influences the dissociation of the acid, which in turn affects its retention on the column. shimadzu.com For instance, at a lower pH, the acid is in its protonated, less polar form and is retained longer on a reversed-phase column.

Detection in HPLC is often accomplished using a UV-Visible detector, as compounds with chromophores, like the aromatic rings in this compound, absorb UV light. globalresearchonline.net The absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification. sci-hub.se

Table 1: HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | Effective for separating non-polar to moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Allows for manipulation of polarity and pH to optimize separation. wikipedia.org |

| Detector | UV-Visible or Photodiode Array | Provides high sensitivity for aromatic compounds like this compound. globalresearchonline.net |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and separation efficiency. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column dimensions. |

Gas Chromatography (GC) Coupled with Detection Systems

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. chromforum.org For the analysis of less volatile compounds like this compound, a derivatization step is often necessary to increase its volatility. This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester.

The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. scioninstruments.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. chromforum.org Columns with specialized stationary phases are used to improve the peak shape and inertness for acidic compounds. phenomenex.com

A common detector for GC is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds. scioninstruments.com As the separated compounds elute from the column and enter the detector, they are burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of the analyte. scioninstruments.com

Table 2: Typical GC Conditions for Acid Analysis

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Column | Capillary column with a suitable stationary phase (e.g., DB-23) | Provides high-resolution separation. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. nih.gov |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic analytes. scioninstruments.com |

| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of the sample through the column. |

| Temperature Program | Ramped temperature increase | Optimizes separation of compounds with different boiling points. chromforum.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. wikipedia.orglupinepublishers.com This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org

After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer's ion source. nih.gov Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method suitable for a wide range of biological and organic molecules. nih.gov It can be operated in either positive or negative ionization mode; for carboxylic acids like this compound, negative ionization mode is often preferred as it readily forms [M-H]⁻ ions. rsc.org

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific ion (the precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ). rsc.org The accuracy of quantification can be further enhanced by using stable isotope-labeled internal standards. free.fr

Spectroscopic Characterization and Detection

Spectroscopic methods are invaluable for both the qualitative and quantitative analysis of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopic Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that contain chromophores. sci-hub.sebbec.ac.in A chromophore is a part of a molecule that absorbs light in the UV-Vis region (typically 200-800 nm). bbec.ac.inmsu.edu The acenaphthene (B1664957) ring system in this compound is a strong chromophore, making this technique highly applicable.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se This relationship forms the basis for quantitative analysis. A UV-Vis spectrum, which is a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax) that are characteristic of the molecule's electronic structure. msu.edu The presence of conjugated systems, such as the aromatic rings in acenaphthene, results in absorption at longer wavelengths. libretexts.org Solvents used for UV-Vis analysis should be transparent in the region of interest; common choices include ethanol (B145695), methanol, and water. msu.edu

Fluorimetric Detection Methods

Fluorimetry, or fluorescence spectroscopy, is an extremely sensitive detection method that can be used for compounds that fluoresce. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. This technique can be significantly more sensitive than absorption spectroscopy for certain compounds.

While not all molecules fluoresce, some can be chemically modified (derivatized) with a fluorescent tag. However, for compounds that are naturally fluorescent, direct detection is possible. The applicability of fluorimetry to this compound would depend on its intrinsic fluorescence properties, which are related to its aromatic structure. The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. This method is highly specific because both the excitation and emission wavelengths are characteristic of the analyte. mdpi.com Fluorimetric methods are particularly useful for trace analysis and have been applied to the detection of various molecules in complex biological and environmental samples. rsc.orgnih.govrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Phosphate |

| Methyl ester |

| Helium |

| Nitrogen |

Advanced Sample Preparation and Extraction Protocols for Complex Matrices

The selection of an appropriate extraction method is contingent upon several factors, including the physicochemical properties of the analyte (polarity, solubility, acidic nature), the characteristics of the sample matrix (e.g., soil, water, biological tissue), and the intended analytical technique. mdpi.com For acidic compounds like this compound, methodologies often exploit the carboxyl functional group to facilitate separation. The main goals of these preparation techniques are to simplify the complex sample matrix, purify the compounds of interest, and concentrate the analytes to levels suitable for detection. libretexts.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For acidic analytes such as this compound, LLE is particularly effective when combined with pH adjustment. libretexts.org

The core principle involves the conversion of the acidic analyte into its conjugate base (anionic salt) by treating the sample with an aqueous basic solution. This significantly increases its solubility in the aqueous phase, allowing for the removal of neutral and basic organic impurities by extraction with a non-polar organic solvent. Subsequently, the aqueous phase is acidified, which protonates the analyte, converting it back to its neutral, more organic-soluble form. A final extraction with an organic solvent then isolates the purified acidic compound. libretexts.org

Common solvents for extracting auxin-like compounds include diethyl ether, butanol, and ethyl acetate, with the choice depending on the specific properties of the analyte and matrix. researchgate.netmdpi.com While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents. pscengineering.com To address these limitations, variations such as Dispersive Liquid-Liquid Microextraction (DLLME) have been developed, which use a much smaller volume of extraction and disperser solvents to achieve high enrichment factors. wikipedia.orgmdpi.com

Table 1: Parameters for Liquid-Liquid Extraction of Acidic Compounds

| Parameter | Description | Example | Reference |

| Extraction Type | Method based on partitioning between immiscible liquids. | Acid-Base Extraction | libretexts.org |

| pH Adjustment | Use of aqueous base (e.g., NaOH) to deprotonate the acid into the aqueous layer, followed by acidification (e.g., HCl) to protonate it back for extraction into the organic layer. | Deprotonation with NaOH solution; subsequent acidification to pH < 3.0. | libretexts.orgmdpi.com |

| Organic Solvents | Non-polar or semi-polar solvents used to extract the analyte from the aqueous phase. | Diethyl ether, n-butanol, ethyl acetate. | wikipedia.orgmdpi.com |

| Process | The sample is mixed with an immiscible solvent, shaken vigorously to maximize phase contact, and layers are separated using a separatory funnel. | A reaction mixture is quenched with water, extracted multiple times with an organic solvent, washed with brine, dried, and filtered. | libretexts.orgyoutube.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly versatile and widely used technique for sample clean-up and concentration that overcomes many of the drawbacks of LLE, including high solvent consumption and the potential for emulsion formation. aurorabiomed.com SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a cartridge containing a solid adsorbent (the stationary phase). ums.edu.my

For acidic compounds like this compound, ion-exchange SPE is particularly powerful. A common approach is to use a strong anion-exchange (SAX) sorbent. nih.gov The general procedure involves four key steps: scpscience.com

Conditioning: The sorbent is wetted with a solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase for sample interaction.

Loading (Retention): The sample, with its pH adjusted to ensure the analyte is charged (pH > pKa), is passed through the cartridge. The anionic analyte is retained on the positively charged sorbent via electrostatic interactions, while neutral and cationic impurities pass through.

Washing (Rinsing): The cartridge is rinsed with a weak solvent to remove any remaining weakly bound impurities.

Elution: A solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for collection. This is typically achieved by using an acidic eluent to neutralize the analyte's charge or a high ionic strength buffer to displace it.

Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, offer even greater selectivity by allowing for a two-pronged retention mechanism. libretexts.org This enables the removal of a wider range of interferences.

Table 2: Research Findings on Solid-Phase Extraction Protocols for Acidic Analytes

| Matrix Type | Extraction Method | Sorbent/Stationary Phase | Key Solvents & Conditions | Findings/Efficiency | Reference |

| Urine | Solid-Phase Extraction (SPE) | Strong Anion Exchange (QMA) | Eluent: Not specified. Analysis by GC-MS. | High extraction efficiencies (90-100%) for many organic acids. A potential alternative to LLE. | nih.gov |

| Environmental Water | Solid-Phase Extraction (SPE) | Hydrophilic-Lipophilic Balanced (HLB) | Use Case: Commonly used for extracting various pharmaceuticals, including acidic ones. | HLB is the most frequently used sorbent for extracting diverse therapeutic classes from complex water matrices. | mdpi.com |

| Human Serum / Air | Multi-step Clean-up | Acidic Silica Column & Deactivated Silica Column | Elution: Hexane/DCM (7:3, v/v) from the first column. | Protocol developed for persistent organic pollutants, demonstrating multi-step SPE for complex biological and environmental samples. | |

| Calcium Carbonates | Ion-Exchange Chromatography | Anion Exchange Resin (AG 1-X8) | Mobile Phase: 90% acetic acid to elute matrix. Eluent: Dilute nitric acid to elute target analytes (U, Th, Pb). | Protocol deemed appropriate for geochronology, indicating successful separation of trace elements from a mineral matrix. |

Other Advanced Extraction Techniques

To meet the demands for higher throughput, efficiency, and automation, several other advanced techniques have been developed.

On-Line Solid-Phase Extraction (On-Line SPE): This method integrates the extraction process directly with the analytical instrument, such as an HPLC system. ag.gov It significantly reduces sample preparation time and minimizes manual handling errors. This technique has been successfully applied to the analysis of auxins in soil extracts, allowing for direct injection of sample aliquots and a complete analysis in under 40 minutes. ag.gov

Microwave-Assisted Digestion: For samples with highly complex and resilient organic matrices, microwave digestion offers a rapid and efficient method for breaking down the sample. It uses microwave energy to heat concentrated acids in sealed, high-pressure vessels, leading to a complete dissolution of the matrix and freeing the analyte for subsequent analysis.

Pressurized Fluid Extraction (PFE): PFE utilizes solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. These conditions increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. mdpi.com

These advanced protocols, often used in combination, provide the necessary tools to overcome the challenges associated with analyzing trace levels of this compound in diverse and complex samples. nih.gov

Environmental Fate and Degradation Pathways of Acenaphtheneacetic Acids

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological chemical and physical reactions, play a significant role in the environmental fate of organic compounds like 1-Acenaphtheneacetic acid. These processes include hydrolysis and photolysis, which can lead to the breakdown of the compound into other substances.

Hydrolysis Kinetics and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by factors such as pH and temperature. up.pt For esters, acid-catalyzed hydrolysis is a common degradation pathway. scribd.comnitt.edu This reaction typically follows pseudo-first-order kinetics, where the reaction rate appears to be dependent on the concentration of only one reactant, even though two are involved. scribd.comegyankosh.ac.in This is often because one reactant, like water, is present in a large excess. scribd.com

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to form a carboxylic acid and an alcohol. scribd.com In the case of this compound, this process would result in the cleavage of the ester group, if present. The rate of this hydrolysis can be determined by monitoring the change in concentration of the reactant over time. nitt.eduegyankosh.ac.in

Studies on acetal (B89532) hydrolysis have shown that the mechanism can shift from an A-1 (unimolecular) to an A-2 (bimolecular) mechanism depending on the conditions, with the A-2 mechanism involving a water molecule in the rate-limiting step. osti.govnih.gov The rate of hydrolysis generally increases with temperature. nih.gov

Table 1: Factors Influencing Hydrolysis Rates

| Factor | Influence on Hydrolysis Rate | Citation |

|---|---|---|

| pH | Rates can be influenced by pH, with acid catalysis being a common pathway for esters. | up.ptscribd.com |

| Temperature | Rates generally increase with increasing temperature. | up.ptnih.gov |

| Reactant Concentration | In pseudo-first-order kinetics, the rate is proportional to the concentration of the limiting reactant. | scribd.comegyankosh.ac.in |

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Environmental factors such as light intensity and the presence of other substances in the water can significantly affect the rate of photolysis. frontiersin.org For many organic pollutants, photolysis is a primary degradation pathway in surface waters. frontiersin.org

The presence of dissolved organic matter (DOM), such as humic acids, can have a complex effect on photolytic degradation. DOM can act as a photosensitizer, producing reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) that can enhance degradation. frontiersin.orgmdpi.com Conversely, DOM can also inhibit photolysis by absorbing light and competing with the target compound for photons. frontiersin.org

The degradation rate of organic compounds often increases with decreasing initial concentration and increasing light intensity. frontiersin.org Acidic conditions have been shown to be favorable for the photodegradation of some organic acids. frontiersin.org The photolytic degradation of polylactic acid microplastics, for instance, results in the formation of smaller particles and oxygen-containing functional groups on their surface. nih.gov

Table 2: Factors Influencing Photolytic Degradation

| Factor | Influence on Photodegradation Rate | Citation |

|---|---|---|

| Light Intensity | Rate generally increases with increasing light intensity. | frontiersin.org |

| Initial Concentration | Rate often increases with decreasing initial concentration of the pollutant. | frontiersin.org |

| pH | Acidic conditions can be favorable for the degradation of some compounds. | frontiersin.org |

| Dissolved Organic Matter (DOM) | Can either enhance degradation through photosensitization or inhibit it through light absorption. | frontiersin.org |

| Presence of Other Ions | Certain ions can promote or inhibit photolytic degradation. | frontiersin.org |

Biotic Degradation and Microbial Ecosystem Interactions

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in the removal of pollutants from the environment.

Microbial Metabolism and Biodegradation Potential

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their degradation. miljodirektoratet.no The ability of microbial communities to degrade pollutants is a key mechanism for their removal from the environment. mdpi.com Some bacteria can metabolize complex organic molecules through various catabolic pathways. For instance, the metabolism of 1-methylnaphthalene (B46632) by certain bacteria can lead to the formation of 1-naphthoic acid. researchgate.net

The biodegradation of organic compounds can be influenced by the presence of other substances. For example, the presence of easily biodegradable organic carbon sources can sometimes enhance the degradation of more persistent compounds through co-metabolism. mdpi.com Acetic acid bacteria, for example, show a preference for a combination of lactate (B86563) and ethanol (B145695) for their metabolism. nih.gov The degradation of some compounds is initiated by enzymes like alkane hydroxylase and alcohol dehydrogenase. nih.gov The presence of functional groups susceptible to enzymatic hydrolysis, such as esters and amides, generally increases the potential for aerobic biodegradation. miljodirektoratet.no

Influence of Environmental Microorganisms on Compound Fate

The composition and activity of microbial communities in soil and water significantly influence the fate of organic compounds. mdpi.com A consortium of different microorganisms is often more effective at degrading contaminants than a single bacterial strain due to synergistic interactions. mdpi.com Factors such as pH, temperature, and the availability of oxygen and other nutrients affect microbial activity and, consequently, the rate of biodegradation. frontiersin.org

For example, the biodegradation rate of phenanthrene (B1679779) has been shown to be optimal at a specific temperature and pH. pjoes.com Acetic acid bacteria are known to interact with other microorganisms like yeasts and lactic acid bacteria in various fermentation processes, and these interactions are influenced by environmental conditions. mdpi.com Some microbes produce biosurfactants that can enhance the bioavailability and degradation of hydrophobic compounds. nih.gov Furthermore, short-chain fatty acids produced by microbial metabolism can act as signaling molecules and influence host-microbe interactions. nih.govnih.gov

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of a chemical determine its potential for long-term impact. Persistence refers to the length of time a chemical remains in the environment before being broken down. up.pt

Chemicals that are resistant to degradation processes can persist in the environment for long periods, potentially leading to accumulation and long-term hazards. up.ptnih.gov The persistence of a substance is often characterized by its degradation half-life in different environmental compartments like water, soil, and sediment. umweltbundesamt.de For instance, a substance with a degradation half-life in freshwater greater than 40 days may be considered persistent. umweltbundesamt.de

The distribution of a chemical in the environment is governed by its physicochemical properties and environmental conditions. mdpi.com For example, the distribution of perfluoroalkyl acids (PFAAs) in the ocean is influenced by factors like ocean currents and the tendency of longer-chain compounds to sorb to particulate organic matter and sediment. nih.gov The mobility of a compound in the aquatic environment is related to its tendency to sorb to soil and sediment; polar compounds with low sorption potential are generally more mobile. umweltbundesamt.de The persistence of a compound can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity. researchgate.net

Mobility and Transport in Soil-Water Systems

The mobility of this compound in soil and water is primarily dictated by its chemical structure, specifically the interplay between the hydrophobic acenaphthene (B1664957) rings and the hydrophilic carboxylic acid group. Key environmental factors such as soil composition and pH are critical in determining its transport.

Research Findings:

The carboxylic acid moiety generally increases a compound's water solubility compared to its parent hydrocarbon. However, the fate of organic acids in soil is complex. At typical environmental pH levels, the carboxylic acid group will likely deprotonate to form a negatively charged carboxylate anion. This enhances water solubility, which could increase its mobility through the soil profile via leaching.

Conversely, this anionic form can be adsorbed to positively charged surfaces on soil minerals, such as iron and aluminum oxides, and soil organic matter (SOM). acs.orgnih.gov Sorption processes can significantly retard the movement of organic acids. murdoch.edu.auresearchgate.net The extent of this sorption is influenced by the specific type of organic acid and the soil's properties. acs.org Studies on various organic acids show that sorption can be rapid and strong, effectively diminishing their concentration in the soil solution and thus their mobility. murdoch.edu.auresearchgate.net

Soil pH plays a crucial role. In more acidic soils, the ionization of the carboxylic acid group is suppressed, rendering the molecule less polar. This can decrease its water solubility and increase its tendency to bind to soil organic matter through hydrophobic interactions, thereby reducing its mobility. nih.gov The sorption of organic acids has been shown to increase with decreasing pH on mineral surfaces like ferrihydrite. murdoch.edu.au However, despite the negative charge of both soil organic matter and the anionic form of the acid, SOM is often the primary sorbent for organic acids in soils. nih.gov

| Factor | Influence on Mobility | Governing Mechanism |

|---|---|---|

| Soil pH | Decreased mobility in acidic conditions; potentially higher mobility in neutral to alkaline conditions (if not offset by sorption). | Affects the ionization state of the carboxylic acid group. The neutral form is more likely to sorb to organic matter, while the anionic form is more water-soluble but can bind to mineral surfaces. nih.govmurdoch.edu.au |

| Soil Organic Matter (SOM) | Generally decreases mobility. | Acts as a primary sorbent for both the neutral form (via hydrophobic partitioning) and the anionic form of the acid. nih.gov |

| Clay and Metal Oxide Content | Decreases mobility. | Positively charged sites on clays (B1170129) and iron/aluminum oxides can adsorb the negatively charged carboxylate form of the acid. acs.org |

| Water Solubility | Increases potential for mobility. | The carboxylic acid group increases water solubility compared to the parent PAH, acenaphthene, facilitating transport in the aqueous phase. nih.gov |

Assessment of Environmental Persistence

The environmental persistence of this compound is determined by its resistance to degradation processes, including biodegradation, chemical oxidation, and photodegradation.

Research Findings:

Polycyclic aromatic hydrocarbons (PAHs) are known for their environmental persistence. tandfonline.com However, the addition of functional groups can alter their stability. The degradation of the parent compound, acenaphthene, has been studied in various microorganisms. sciepub.comoup.com Bacterial degradation of acenaphthene often proceeds through oxidation to intermediates such as 1-acenaphthenol, acenaphthenequinone (B41937), and naphthalene-1,8-dicarboxylic acid. sciepub.comfrontiersin.org This latter compound is structurally related to this compound, suggesting that similar enzymatic pathways could potentially be involved in its breakdown.

The presence of the acetic acid side chain might render the molecule more susceptible to microbial attack compared to the parent PAH. The intermediates of PAH degradation, which include various carboxylic acids, are generally less recalcitrant to microbes than the original PAH. besjournal.comscispace.com Microbial degradation of acenaphthene under specific conditions, such as denitrification, has been shown to be effective, although it can be a slow process with required acclimation periods for the microbial communities. nih.gov

| Factor | Influence on Persistence | Governing Mechanism |

|---|---|---|

| Biodegradation | Decreases persistence. | Microorganisms capable of degrading PAHs may utilize the compound as a carbon source, breaking it down into simpler molecules. sciepub.comfrontiersin.org The acetic acid group may increase bioavailability to microbes. |

| Chemical Structure | The fused aromatic rings contribute to persistence. | The core acenaphthene structure is chemically stable and resistant to degradation, a characteristic feature of PAHs. tandfonline.com |

| Photodegradation | Decreases persistence. | Sunlight can induce photochemical oxidation, contributing to the breakdown of PAHs and their derivatives in surface waters and on soil surfaces. scispace.com |

| Sorption | Can increase persistence. | Binding to soil and sediment particles can reduce the bioavailability of the compound to microorganisms, slowing its degradation rate. nih.gov |

Advanced Research Perspectives and Interdisciplinary Directions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. cymitquimica.com This involves synthesizing a series of analogues by modifying specific functional groups on a parent molecule and assessing how these changes impact a particular biological effect. drugdesign.org For 1-Acenaphtheneacetic acid, a hypothetical SAR study would involve the systematic modification of its core structure.

Key modifications could include:

Alterations to the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group would probe the importance of the acidic proton and the carbonyl group for any observed activity. cymitquimica.com

Substitution on the Acenaphthene (B1664957) Ring: Introducing various substituents (e.g., halogens, hydroxyl groups, alkyl groups) at different positions on the aromatic rings would elucidate the electronic and steric requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by developing mathematical models that correlate physicochemical properties of compounds with their biological activities. nih.govcombinatorialpress.com These models use descriptors for properties like hydrophobicity (LogP), electronic effects (Hammett constants), and steric parameters (Taft parameters) to predict the activity of novel compounds. cymitquimica.comdrugdesign.org For a series of this compound derivatives, a QSAR model could be developed to predict a specific biological endpoint, thereby guiding the synthesis of more potent or selective analogues. nih.gov Studies on other polycyclic aromatic hydrocarbons have successfully used QSAR to predict properties like metabolic activation and mutagenicity. nih.govacs.org

Table 1: Hypothetical Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Insight |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Hydrophobic | Partition coefficient (log P) | Indicates how the compound distributes between fatty and aqueous environments. |

| Topological | Wiener Index | Describes the molecular branching and size. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule. |

Computational Chemistry and Molecular Modeling in Acenaphtheneacetic Acid Research

Computational chemistry and molecular modeling serve as powerful tools to investigate chemical systems at the molecular level, offering insights that can complement and guide experimental research. researchgate.net These methods could be applied to this compound to predict its properties and potential interactions with biological macromolecules.

Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. scispace.comresearchgate.net Such studies can calculate key parameters like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.net For example, DFT studies have been used to investigate the adsorption of the parent molecule, acenaphthene, on various surfaces. scispace.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If a biological target for this compound were identified, molecular docking could be used to simulate its binding mode within the target's active site. This would provide valuable information on the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.gov Such insights are critical for rational drug design and for explaining observed SAR data.

Exploration of Novel Research Applications (excluding clinical/safety)

While specific novel applications for this compound are not documented, the chemical functionalities present in the molecule suggest several areas of potential research interest. The acenaphthene core is known for its fluorescent properties, and derivatives are used in the synthesis of dyes and pigments. solubilityofthings.com

Potential research avenues could include:

Materials Science: The rigid, planar structure of the acenaphthene moiety could be exploited in the design of novel organic electronic materials. The carboxylic acid group provides a handle for polymerization or for anchoring the molecule to surfaces. cymitquimica.comsolubilityofthings.com

Synthetic Chemistry: 5-Acenaphthenecarboxylic acid and its derivatives are recognized as building blocks in organic synthesis. cymitquimica.com this compound could similarly serve as a precursor for more complex molecules, potentially including ligands for metal complexes or specialized polymers.

Chemical Sensing: The fluorescence of the acenaphthene unit could potentially be modulated by binding events at the carboxylic acid group, suggesting a possible application in the development of chemical sensors.

Integration of Acenaphtheneacetic Acid Research into Broader Scientific Disciplines

The study of this compound, should it be undertaken, would naturally intersect with several scientific disciplines.

Environmental Chemistry: As a derivative of a polycyclic aromatic hydrocarbon, its environmental fate, persistence, and potential for bioremediation would be of interest. koreascience.krcase.edu The carboxylic acid group would likely alter its solubility and transport properties compared to the parent acenaphthene.

Supramolecular Chemistry: The study of non-covalent interactions, such as π-π stacking and hydrogen bonding, is crucial in understanding how molecules like this compound might self-assemble or interact with other molecules. High-resolution spectroscopy combined with quantum chemical calculations on related systems like the naphthalene (B1677914) dimer has provided deep insights into these forces. ru.nl

Chemical Biology: If this compound or its derivatives are found to possess biological activity, they could be developed into chemical probes to study biological pathways. For instance, related acenaphthene derivatives have been synthesized as ligands for melatonin (B1676174) receptors. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-acenaphtheneacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration or amination of acenaphthene derivatives. For example, nitration of acenaphthene using nitric acid and glacial acetic acid under controlled temperature (60–80°C) yields intermediates like 4-nitroacenaphthene, which can be reduced to amino derivatives using SnCl₂ in HCl . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., dichloromethane for solubility), and reaction time monitoring via TLC or HPLC .

Q. What analytical techniques are validated for quantifying this compound in environmental samples?

- Methodological Answer : GC-MS and HPLC with UV detection are standard. For GC-MS, deuterated analogs (e.g., acenaphthene-d10) are used as internal standards to correct for matrix effects. Calibration curves (e.g., 50–500 μg/mL in methanol or dichloromethane) must account for solvent purity and instrument drift . Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from complex matrices .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C to simulate storage and environmental conditions. Degradation kinetics are monitored via UV-Vis spectroscopy (λ = 254 nm) or LC-MS. Acidic conditions (pH < 4) may hydrolyze ester groups, while alkaline conditions (pH > 9) promote decarboxylation .

Advanced Research Questions

Q. How can contradictory data on the photodegradation rates of this compound be resolved?

- Methodological Answer : Discrepancies often arise from light source variability (e.g., UV-A vs. UV-C) or matrix effects. Researchers should replicate experiments using standardized light intensity (e.g., 300 W/m²) and control for dissolved oxygen levels. Statistical validation (ANOVA or t-tests) and cross-lab reproducibility studies are critical .

Q. What isotopic labeling strategies improve the detection sensitivity of this compound in tracer studies?

- Methodological Answer : Deuterated (e.g., acenaphthene-d10) or ¹³C-labeled analogs reduce background noise in MS detection. For example, acenaphthene-d10 standard solutions (1.2 mL in dichloromethane) provide a stable isotope dilution mass spectrometry (SIDMS) reference, enhancing quantification accuracy in low-concentration samples (≤1 ppb) .

Q. What computational models predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies and transition states. Parameters like solvent polarity (ε) and radical initiator concentrations (e.g., AIBN) are integrated into kinetic simulations using software like Gaussian or ORCA .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between enzymatic and abiotic degradation pathways?

- Methodological Answer : Use sterile controls (autoclaved samples) and enzyme inhibitors (e.g., NaN₃ for microbial activity). Compare degradation rates in biotic vs. abiotic systems via LC-MS/MS. Isotopic fractionation (δ¹³C) can also differentiate pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.